1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole
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Overview
Description
1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes an iodophenyl group, a sulfonyl group, and two methoxyphenyl groups attached to a pyrazole ring.
Preparation Methods
Chemical Reactions Analysis
1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The iodophenyl group may facilitate binding to specific receptors or active sites, enhancing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole can be compared to other pyrazole derivatives, such as:
- 1-(4-Bromophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole
- 1-(4-Chlorophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole
These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of iodine in this compound may confer unique reactivity and binding properties, making it distinct from its bromine and chlorine analogs .
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O4S/c1-29-19-9-3-16(4-10-19)22-15-26(31(27,28)21-13-7-18(24)8-14-21)25-23(22)17-5-11-20(30-2)12-6-17/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWZFIXVYVSVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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